molecular formula C12H27NO3Si B14705265 Diethoxymethyl(3-morpholinopropyl)silane CAS No. 20723-23-3

Diethoxymethyl(3-morpholinopropyl)silane

Cat. No.: B14705265
CAS No.: 20723-23-3
M. Wt: 261.43 g/mol
InChI Key: UPQSLTRGZOJYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethoxymethyl(3-morpholinopropyl)silane is an organosilicon compound that features a silicon atom bonded to a diethoxymethyl group and a 3-morpholinopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethoxymethyl(3-morpholinopropyl)silane typically involves the reaction of diethoxymethylsilane with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the silane compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethoxymethyl(3-morpholinopropyl)silane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and ethanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxane polymers.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Diethoxymethyl(3-morpholinopropyl)silane has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of silicon-based materials, including coatings and adhesives.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of specialty chemicals and as a coupling agent in various industrial processes.

Mechanism of Action

The mechanism of action of Diethoxymethyl(3-morpholinopropyl)silane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can interact with various substrates, leading to the formation of covalent bonds. This property is exploited in applications such as surface modification and the synthesis of silicon-based materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyldiethoxysilane
  • Triethoxysilane
  • Dimethoxydimethylsilane

Uniqueness

Diethoxymethyl(3-morpholinopropyl)silane is unique due to the presence of the 3-morpholinopropyl group, which imparts specific chemical properties and reactivity. This group enhances the compound’s ability to interact with biological molecules and surfaces, making it particularly useful in biomedical applications. Additionally, the diethoxymethyl group provides a balance between hydrolytic stability and reactivity, making it versatile for various chemical transformations.

Properties

CAS No.

20723-23-3

Molecular Formula

C12H27NO3Si

Molecular Weight

261.43 g/mol

IUPAC Name

diethoxy-methyl-(3-morpholin-4-ylpropyl)silane

InChI

InChI=1S/C12H27NO3Si/c1-4-15-17(3,16-5-2)12-6-7-13-8-10-14-11-9-13/h4-12H2,1-3H3

InChI Key

UPQSLTRGZOJYDB-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(CCCN1CCOCC1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.